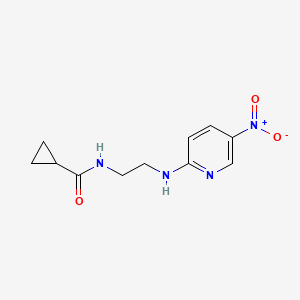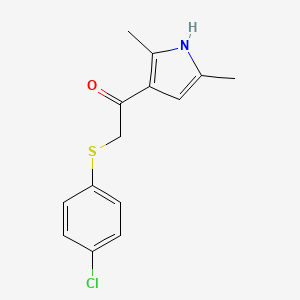
2-((4-Chlorophenyl)thio)-1-(2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-Chlorophenyl)thio)-1-(2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one is an organic compound that features a chlorophenyl group, a thioether linkage, and a pyrrole ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorophenyl)thio)-1-(2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Thioether Formation: The chlorophenyl thioether can be formed by reacting 4-chlorothiophenol with an appropriate alkyl halide under basic conditions.
Coupling Reaction: The final step involves coupling the pyrrole derivative with the chlorophenyl thioether under suitable conditions, often using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic chlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating mixtures (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
2-((4-Chlorophenyl)thio)-1-(2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one may have applications in:
Medicinal Chemistry: Potential as a pharmacophore in drug design due to its unique structural features.
Materials Science: Use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity, including potential antimicrobial or anticancer properties.
作用機序
The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the chlorophenyl and pyrrole groups suggests potential interactions with hydrophobic pockets in proteins, while the thioether linkage may participate in redox reactions.
類似化合物との比較
Similar Compounds
2-((4-Chlorophenyl)thio)-1-(1h-pyrrol-3-yl)ethan-1-one: Lacks the dimethyl groups on the pyrrole ring.
2-((4-Chlorophenyl)thio)-1-(2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-ol: Contains an alcohol group instead of a ketone.
Uniqueness
The presence of both the chlorophenyl thioether and the dimethyl-substituted pyrrole ring in 2-((4-Chlorophenyl)thio)-1-(2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one makes it unique. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C14H14ClNOS |
|---|---|
分子量 |
279.8 g/mol |
IUPAC名 |
2-(4-chlorophenyl)sulfanyl-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone |
InChI |
InChI=1S/C14H14ClNOS/c1-9-7-13(10(2)16-9)14(17)8-18-12-5-3-11(15)4-6-12/h3-7,16H,8H2,1-2H3 |
InChIキー |
RYRWJNZCZJTXED-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(N1)C)C(=O)CSC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


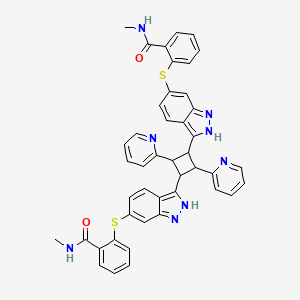

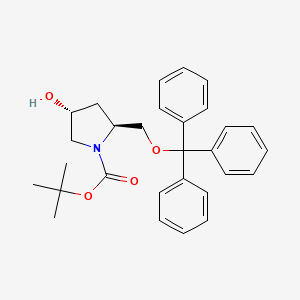
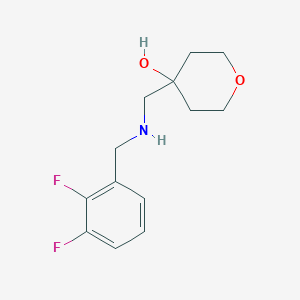

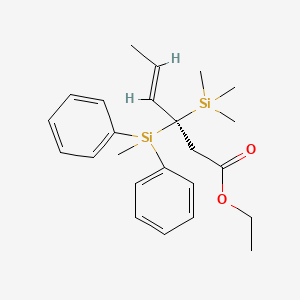
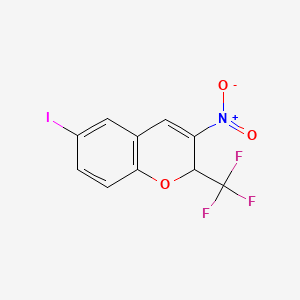

![3-((2-Oxopyrimidin-1(2h)-yl)methyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B14907273.png)

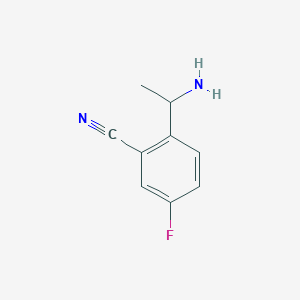

![7-Fluoro-1-azaspiro[3.5]nonane](/img/structure/B14907295.png)
